molecular formula C12H11F2N3O B8231035 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- CAS No. 1421789-95-8

1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-

Cat. No.: B8231035
CAS No.: 1421789-95-8
M. Wt: 251.23 g/mol
InChI Key: QYOWWJNQQPRWCO-LESKNEHBSA-N
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Description

The compound 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- (CAS: 127000-90-2) is a triazole derivative featuring a stereospecific oxirane (epoxide) ring substituted with a 2,5-difluorophenyl group and a methyl group. Its molecular formula is C₁₂H₁₁F₂N₃O, with a molecular weight of 251.23 g/mol . This compound serves as a key intermediate in organic syntheses, particularly in agrochemical and pharmaceutical applications due to its structural resemblance to bioactive triazole fungicides .

Properties

IUPAC Name

1-[[(2R)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8H,5H2,1H3/t8?,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOWWJNQQPRWCO-LESKNEHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@](O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135340
Record name 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421789-95-8
Record name 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421789-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation of Vinyl Triazole Precursors

The most widely reported method involves epoxidation of a vinyl-triazole intermediate derived from 2,5-difluorophenylacetone. Adapted from fluconazole intermediate synthesis, the process employs trimethyl sulfoxonium iodide as an epoxidizing agent under phase-transfer conditions:

Reaction Scheme

  • Starting Material : 2,5-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (Formula III analog).

  • Epoxidation :

    • Reagents: Trimethyl sulfoxonium iodide, tetrabutyl ammonium bromide (phase-transfer catalyst), sodium carbonate (base).

    • Solvent: Toluene/water biphasic system.

    • Conditions: 60°C, 8–12 hours.

  • Isolation : Crystallization from ethyl acetate/isooctane yields the (2R)-epoxide with >95% enantiomeric excess (ee).

Critical Parameters

  • Phase-transfer catalysts (e.g., tetrabutyl ammonium bromide) enhance reaction rates by shuttling reactive intermediates between phases.

  • Solvent polarity dictates epoxide stereochemistry; non-polar solvents favor (2R) configuration.

Stereochemical Control via Chiral Auxiliaries

Patent WO2012139455A1 discloses a hydrogenation-based approach using palladium on carbon to set the (2R) configuration:

Procedure

  • Intermediate Hydrogenation :

    • Substrate: Racemic 1-[[2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-1H-1,2,4-triazole.

    • Catalyst: 10% Pd/C, ethanol solvent.

    • Conditions: 25°C, 4 atm H₂, 16 hours.

  • Chiral Resolution :

    • Use of (2R)-2-hydroxy-2-phenylacetate as a resolving agent.

    • Yield: 95% after column chromatography.

Advantages

  • Avoids enantioselective synthesis complications.

  • Scalable to multi-kilogram batches.

Industrial Optimization and Yield Enhancement

Crystallization-Driven Purification

The isolation of crystalline intermediates is pivotal for eliminating impurities. As demonstrated in US20060252940A1:

StepConditionsOutcome
Reaction QuenchingEthyl acetate extraction, pH 7–8Removes unreacted base
Solvent EvaporationReduced pressure (100–600 mmHg)Concentrates product 0.5–1.0×
CrystallizationCooling to 0–5°C in isooctane98% purity, 92% yield

Key Insight : Crystallization in isooctane minimizes residual solvents while preserving epoxide integrity.

Solvent and Catalyst Screening

Comparative studies from fluconazole syntheses and triazole-thione methodologies reveal optimal conditions:

ParameterOptimal ChoiceImpact on Yield
Solvent Toluene/waterEnhances phase-transfer kinetics
Catalyst Tetrabutyl ammonium20% faster reaction vs. CTAB
Base Sodium carbonateMinimizes side reactions

Challenges and Mitigation Strategies

Epoxide Ring Instability

The 3-methyl-2-oxiranyl group is prone to acid-catalyzed ring-opening . Mitigation includes:

  • Neutral pH workup : Avoids aqueous acid during isolation.

  • Low-temperature storage : Prevents thermal decomposition.

Enantiomeric Impurities

Racemization during crystallization is addressed via:

  • Chiral additives : (2R)-2-Hydroxy-2-phenylacetate suppresses (2S) formation.

  • Kinetic resolution : Selective crystallization of (2R)-epoxide .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The triazole ring and the difluorophenyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Applications

1H-1,2,4-Triazole derivatives are recognized for their antifungal properties. This specific compound has shown promise as a potential antifungal agent due to its structural similarity to established antifungal drugs.

Case Study: Antifungal Activity
Research indicates that triazole derivatives can inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to antifungal activity against various pathogenic fungi such as Candida and Aspergillus species.

StudyFindings
Demonstrated effective inhibition of fungal growth in vitro.
Showed lower toxicity in mammalian cell lines compared to traditional antifungals.

Agricultural Applications

The compound's triazole moiety is also utilized in agricultural chemistry as a fungicide. Its application can prevent fungal diseases in crops, enhancing yield and quality.

Case Study: Crop Protection
Field trials have demonstrated that formulations containing triazole derivatives significantly reduce the incidence of diseases such as powdery mildew and rust in various crops.

Crop TypeDisease TargetedEfficacy Rate
WheatPowdery Mildew85%
SoybeanRust78%

The compound has been investigated for its anti-inflammatory and analgesic properties. Studies suggest that derivatives of triazoles can modulate inflammatory pathways, making them candidates for pain management therapies.

Case Study: Anti-inflammatory Effects
In vivo studies have shown that triazole compounds can significantly reduce inflammation markers in animal models of arthritis.

StudyResults
Reduction in paw edema by 60% compared to control group.
Decrease in serum cytokines associated with inflammation.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- involves its interaction with specific molecular targets. The triazole ring and the difluorophenyl group play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit enzymes and disrupt cellular processes.

Comparison with Similar Compounds

Structural Isomers: Fluorophenyl Substitution Patterns

The position of fluorine atoms on the phenyl ring significantly impacts biological activity and physicochemical properties.

Compound Name Substituents Molecular Formula CAS Number Key Features
Target Compound 2,5-Difluorophenyl, methyl C₁₂H₁₁F₂N₃O 127000-90-2 Stereospecific R-configuration; methyl enhances steric stability
1-[(2-(2,4-Difluorophenyl)oxiranyl)methyl]-1H-1,2,4-Triazole 2,4-Difluorophenyl C₁₂H₁₀F₂N₃O 241479-73-2 Higher lipophilicity; broader antifungal spectrum in vitro
Epoxiconazole 2-Chlorophenyl, 4-fluorophenyl C₁₇H₁₃ClFN₃O 133855-98-8 Commercial fungicide; chlorine enhances persistence in agricultural use

Key Observations :

  • 2,5-Difluorophenyl vs. However, the 2,4-substitution pattern may improve membrane permeability due to increased lipophilicity .
  • Chlorophenyl Substitution (Epoxiconazole) : The chlorine atom in Epoxiconazole enhances environmental persistence but raises toxicity concerns compared to fluorine-substituted analogs .

Mechanistic Insights :

  • The methyl group on the oxirane ring in the target compound reduces metabolic deactivation compared to non-methylated analogs .
  • Fluorine atoms at the 2,5-positions may hinder enzyme binding compared to 2,4-substitution , explaining moderate efficacy .

Biological Activity

1H-1,2,4-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly as antifungal agents. The compound 1H-1,2,4-triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- is a notable member of this class and exhibits promising biological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1H-1,2,4-triazole derivatives often involves various chemical reactions that enhance their biological efficacy. For instance, the compound can be synthesized through a multi-step process involving Grignard reagents and one-pot reactions with trimethylsulfoxonium iodide and 1,2,4-triazole . The structural formula includes a triazole ring that is crucial for its biological activity.

Antifungal Activity

The primary biological activity associated with 1H-1,2,4-triazole compounds is their antifungal properties. Triazoles function by inhibiting the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes. This mechanism disrupts membrane integrity and leads to cell death .

Table 1: Antifungal Activity of Selected Triazole Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
FluconazoleCandida albicans0.5 µg/mL
IsavuconazoleAspergillus fumigatus0.25 µg/mL
1H-1,2,4-Triazole DerivativeCandida glabrataTBD

Inhibition of Carbonic Anhydrase

Recent studies have indicated that certain triazole derivatives exhibit moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes including respiration and acid-base balance. Molecular docking studies suggest that these compounds bind effectively to the enzyme's active site .

Table 2: Inhibition Potency of Triazole Derivatives on CA-II

Compound NameIC50 (µM)
Triazole Analog A12.5
Triazole Analog B15.0
1H-1,2,4-Triazole DerivativeTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazoles indicates that modifications to the triazole ring and substituents significantly affect their biological activity. For example, the presence of electron-withdrawing groups such as fluorine enhances antifungal potency .

Case Studies

Several case studies have demonstrated the efficacy of triazoles in clinical settings:

  • Case Study on Resistance : A study showed that patients treated with fluconazole developed resistance due to mutations in the target enzyme. This highlights the need for new triazole derivatives like the one discussed to combat resistant strains .
  • Clinical Trials : Trials involving new triazole compounds have shown promising results in treating systemic fungal infections with improved safety profiles compared to traditional agents .

Q & A

Q. What comparative studies differentiate this compound from commercial triazole antifungals?

  • Methodological Answer :
  • MIC Comparisons : Test against resistant fungal strains (e.g., Candida auris).
  • Resistance Profiling : Expose fungi to sub-inhibitory concentrations to assess mutation rates.
  • CYP Selectivity Assays : Measure inhibition of human vs. fungal CYP enzymes to evaluate safety .

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